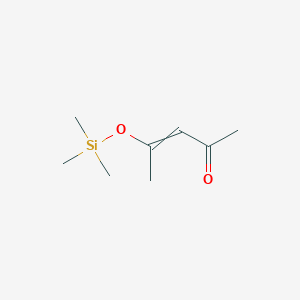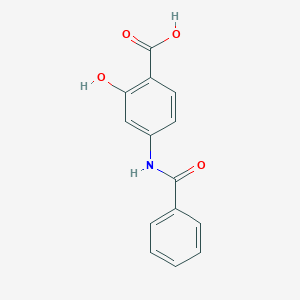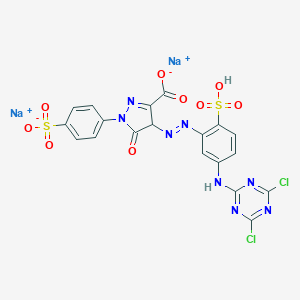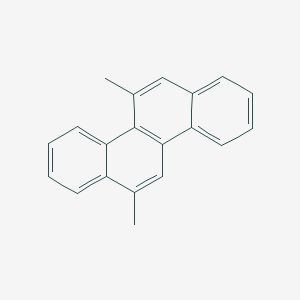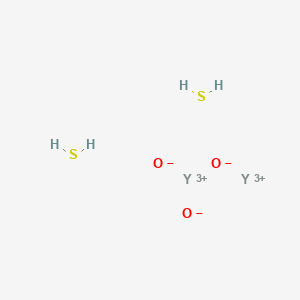
Sulfur yttrium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfur yttrium oxide is a compound that combines yttrium, oxygen, and sulfur. It is known for its unique properties and applications in various fields, including electronics, optics, and materials science. This compound is often used in the production of phosphors, which are materials that emit light when exposed to radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfur yttrium oxide can be synthesized through various methods. One common approach involves the reaction of yttrium oxide with sulfur at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent unwanted side reactions. Another method involves the use of yttrium nitrate and sulfur-containing compounds in a sol-gel process, followed by calcination at elevated temperatures .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide with sulfur or sulfur-containing compounds and heating the mixture to temperatures above 1000°C. The reaction is carried out in a furnace with a controlled atmosphere to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfur yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction of yttrium oxide sulfide can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of sulfur atoms in yttrium oxide sulfide with other elements or groups.
Major Products Formed
The major products formed from these reactions include yttrium oxide, yttrium metal, and various sulfur-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Sulfur yttrium oxide has a wide range of applications in scientific research. Some of the key areas include:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Industry: this compound is used in the production of phosphors for LED displays and television screens.
Mechanism of Action
The mechanism by which yttrium oxide sulfide exerts its effects varies depending on its application. In biological systems, yttrium oxide sulfide nanoparticles can interact with cellular components, leading to changes in cellular functions. For example, they can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . In industrial applications, the compound’s unique electronic and optical properties are exploited to enhance the performance of materials and devices .
Comparison with Similar Compounds
Sulfur yttrium oxide can be compared with other yttrium-based compounds, such as yttrium oxide and yttrium sulfide.
Yttrium oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium sulfide (Y2S3): Used in high-temperature applications and as a precursor for other yttrium compounds.
This compound is unique in its combination of properties from both yttrium oxide and yttrium sulfide, making it valuable in applications that require both thermal stability and specific electronic or optical properties .
Properties
CAS No. |
11099-13-1 |
|---|---|
Molecular Formula |
H4O3S2Y2 |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
InChI Key |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Key on ui other cas no. |
11099-13-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


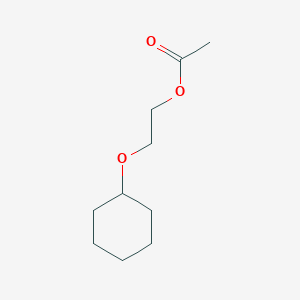
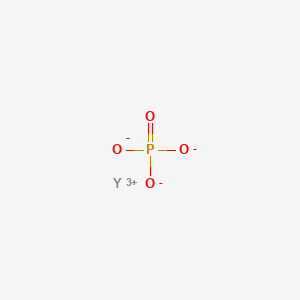
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
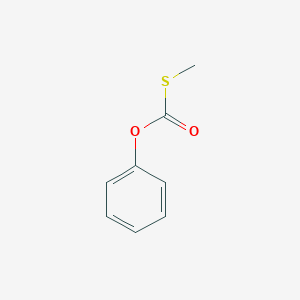
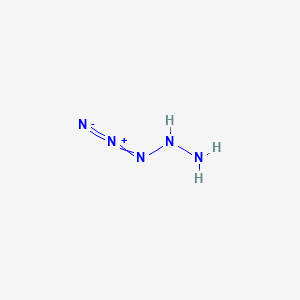
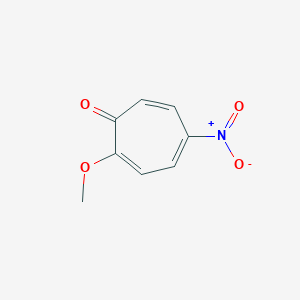
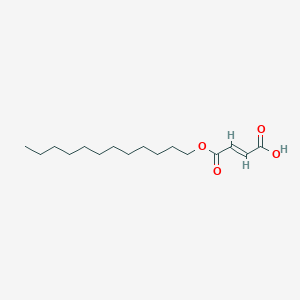
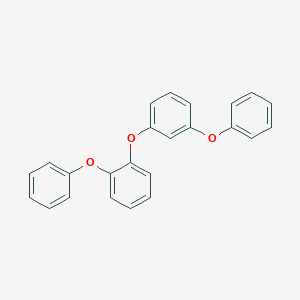
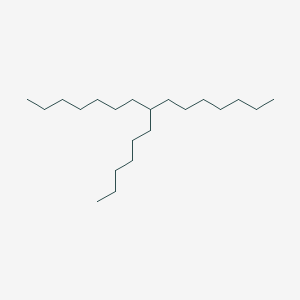
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
